BMS-265246 is a highly potent, cell-permeable pyrazolopyridine-based cyclin-dependent kinase (CDK) inhibitor primarily characterized by its single-digit nanomolar affinity for CDK1/Cyclin B (IC50 = 6 nM) and CDK2/Cyclin E (IC50 = 9 nM) . Unlike older-generation purine analogs, it offers a robust 25-fold selectivity window over CDK4 (IC50 = 230 nM) and exhibits high solubility in standard assay solvents (DMSO >10 mM), facilitating reliable, reproducible dosing in in vitro models without precipitation . Beyond its established role in inducing G2-phase cell cycle arrest, recent live-cell energy transfer assays have identified BMS-265246 as an exceptionally potent type II inhibitor of mediator kinases CDK8 and CDK19 (IC50 = 1–2 nM) [1]. This unique kinase profile makes it a high-value, dual-utility probe for procurement in mainstream industrial high-content screening, transcriptional regulation studies, and host-directed antiviral research workflows.
Substituting BMS-265246 with older broad-spectrum inhibitors like Roscovitine (Seliciclib) or Flavopiridol severely compromises assay precision, reproducibility, and target engagement at low concentrations. Roscovitine requires high micromolar concentrations (IC50 ~650–700 nM) to inhibit CDK1/2, which frequently triggers off-target cytotoxicity, solvent-induced artifacts, and confounds phenotypic readouts in sensitive cell lines . Conversely, while Flavopiridol is potent, it acts as a pan-CDK inhibitor lacking the critical 25-fold selectivity window between CDK1/2 and CDK4/6 that BMS-265246 provides. Furthermore, standard type I CDK1/2 probes fail to replicate BMS-265246’s unique intracellular type II engagement of CDK8/19[1]. Procuring generic alternatives will therefore fail to reproduce the specific transcriptional fingerprint and clean G2-phase cell cycle arrest required for high-content imaging and targeted antiviral screening workflows.
BMS-265246 demonstrates single-digit nanomolar potency against CDK1/Cyclin B and CDK2/Cyclin E, significantly outperforming the widely used purine analog Roscovitine . While Roscovitine requires near-micromolar concentrations to achieve 50% inhibition (IC50 ~650–700 nM), BMS-265246 achieves the same effect at 6–9 nM, representing an approximate 100-fold increase in potency . This allows researchers to use significantly lower dosing regimens, minimizing off-target kinase binding and reducing solvent (DMSO) load in sensitive cell lines. Furthermore, its high solubility in DMSO (>10 mM) ensures formulation compatibility and reproducible dosing without precipitation, a common workflow issue with high-dose analogs.
| Evidence Dimension | CDK1/Cyclin B and CDK2/Cyclin E Inhibition (IC50) |
| Target Compound Data | 6 nM (CDK1) and 9 nM (CDK2) |
| Comparator Or Baseline | Roscovitine (IC50 ~650–700 nM for CDK1/2) |
| Quantified Difference | ~100-fold higher potency for BMS-265246 |
| Conditions | Cell-free kinase assay using baculovirus-expressed GST-CDK complexes |
Procuring BMS-265246 enables ultra-low-dose target engagement, ensuring assay reproducibility and preventing the off-target cytotoxicity commonly associated with micromolar dosing of older CDK inhibitors.
While historically classified purely as a CDK1/2 inhibitor, recent live-cell energy transfer profiling has revealed that BMS-265246 is an exceptionally potent type II inhibitor of the mediator kinases CDK8 and CDK19 [1]. In live cells, it engages CDK8/19 with IC50 values of 1 nM and 2 nM, respectively, displaying a >10-fold selectivity index over its engagement of CDK1/2 in the same intracellular environment. Standard CDK1/2 probes and clinical CDK4/6 inhibitors (like Palbociclib) do not exhibit this potent type II mediator kinase engagement, meaning they cannot substitute for BMS-265246 in transcriptional regulation models.
| Evidence Dimension | Live-cell target engagement potency (IC50) |
| Target Compound Data | 1 nM (CDK8) and 2 nM (CDK19) |
| Comparator Or Baseline | Standard CDK1/2 or CDK4/6 inhibitors (lack potent CDK8/19 type II engagement) |
| Quantified Difference | >10-fold intracellular selectivity for CDK8/19 over CDK1/2 |
| Conditions | Live-cell energy transfer probe assay |
Buyers investigating CDK8/19-mediated transcriptional regulation can utilize BMS-265246 as a highly potent, cell-permeable type II probe, a feature absent in generic cell-cycle blockers.
In high-content imaging assays using HCT-116 colon cancer cells, BMS-265246 effectively blocks cell proliferation (EC50 = 0.293–0.492 µM) by inducing a highly specific cell cycle arrest [1]. Compared to other cell-cycle modulators like R-547, treatment with BMS-265246 results in a dominant cell population characterized by low DNA intensity, large round nuclei, and a strict 4N DNA content. This indicates a cleaner and more pronounced G2-phase arrest and subsequent apoptosis than comparator compounds, which often yield mixed-phase populations.
| Evidence Dimension | Cell cycle arrest phenotype (EC50 and population dominance) |
| Target Compound Data | EC50 = 0.293–0.492 µM with dominant 4N DNA/G2-arrested population |
| Comparator Or Baseline | R-547 (yields a lower proportion of G2-apoptotic cells) |
| Quantified Difference | Significantly higher proportion of specifically G2-arrested and apoptotic cells |
| Conditions | HCT-116 cell proliferation and high-content imaging assay |
Provides a highly reproducible, synchronized cell population essential for mainstream industrial high-content phenotypic screening and cell-cycle synchronization workflows.
Because viral replication often depends on host cell-cycle machinery, CDK inhibitors are utilized as host-directed antivirals. BMS-265246 has been shown to effectively limit Herpes Simplex Virus Type 1 (HSV-1) multiplication in Vero, HepG2, and HeLa cells by targeting multiple early stages of the viral life cycle [1]. Compared to baseline broad-spectrum inhibitors like Roscovitine, the high potency of BMS-265246 against CDK1/2 allows for robust viral suppression at lower dosing thresholds, thereby circumventing the high concentrations that typically cause host-cell monolayer destruction.
| Evidence Dimension | Inhibition of viral multiplication (HSV-1) |
| Target Compound Data | Effective multi-stage suppression of HSV-1 replication at nanomolar/low-micromolar CDK1/2 inhibitory doses |
| Comparator Or Baseline | Roscovitine (requires higher doses, increasing risk of host-cell toxicity) |
| Quantified Difference | Superior therapeutic window for antiviral efficacy vs. host toxicity |
| Conditions | HSV-1 infected Vero, HepG2, and HeLa cell cultures |
Essential for virology procurement where highly potent, host-directed kinase inhibitors are needed to block viral replication pathways without destroying the host cell assay system.
Due to its ability to induce a clean, dominant G2-phase arrest characterized by a strict 4N DNA content, BMS-265246 is the optimal choice for high-throughput imaging assays requiring synchronized cell populations, outperforming mixed-phase inducers like R-547 [1].
With its newly identified, ultra-potent (1–2 nM) type II engagement of CDK8 and CDK19 in live cells, BMS-265246 serves as a critical, dual-utility probe for studying transcriptional regulation and mediator complex biology, a feature absent in standard CDK1/2 or CDK4/6 inhibitors[2].
Its potent inhibition of host CDK1/2 makes it a highly effective tool for blocking the early replication stages of DNA viruses (e.g., HSV-1) in cellular models. It provides a superior workflow fit for virology screening by allowing robust viral suppression at concentrations that avoid the host-cell toxicity seen with older purine analogs [3].
Offering a 25-fold selectivity window over CDK4, BMS-265246 is ideal for dissecting the specific roles of CDK1/Cyclin B and CDK2/Cyclin E in tumor proliferation models without fully ablating CDK4/6-dependent pathways, providing cleaner data than pan-CDK inhibitors like Flavopiridol [1].